1-(sulfanylmethyl)cyclobutane-1-carbonitrile
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Overview
Description
1-(Sulfanylmethyl)cyclobutane-1-carbonitrile is a cyclic organic compound with the molecular formula C6H9NS and a molecular weight of 127.21 g/mol. This compound features a cyclobutane ring substituted with a sulfanylmethyl group and a carbonitrile group. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
The synthesis of 1-(sulfanylmethyl)cyclobutane-1-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanone with a thiol and a cyanide source under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled temperatures.
Chemical Reactions Analysis
1-(Sulfanylmethyl)cyclobutane-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonitrile group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The sulfanylmethyl group can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(Sulfanylmethyl)cyclobutane-1-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(sulfanylmethyl)cyclobutane-1-carbonitrile involves its interaction with molecular targets through its functional groups. The sulfanylmethyl group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The carbonitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(Sulfanylmethyl)cyclobutane-1-carbonitrile can be compared with other similar compounds, such as:
1-(Methylsulfanyl)cyclobutane-1-carbonitrile: This compound has a similar structure but with a methyl group instead of a sulfanylmethyl group.
Cyclobutanone derivatives: These compounds share the cyclobutane ring but differ in their substituents, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(sulfanylmethyl)cyclobutane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS/c7-4-6(5-8)2-1-3-6/h8H,1-3,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGUSOXJYULGHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CS)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.21 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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